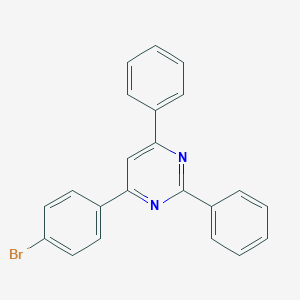

4-(4-Bromophenyl)-2,6-diphenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-2,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDBFGUOBVYEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58536-46-2 | |

| Record name | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)-2,6-diphenylpyrimidine (CAS 58536-46-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a versatile heterocyclic compound that holds significant interest in the fields of medicinal chemistry and materials science. Its unique structural architecture, featuring a central pyrimidine core flanked by two phenyl rings and a bromophenyl substituent, makes it a valuable scaffold for the synthesis of a diverse range of functional molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of additional molecular complexity and the fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the table below. This data is crucial for its identification, purification, and use in subsequent synthetic transformations.

| Property | Value | Reference |

| CAS Number | 58536-46-2 | N/A |

| Molecular Formula | C₂₂H₁₅BrN₂ | |

| Molecular Weight | 387.27 g/mol | N/A |

| Appearance | White to light yellow powder/crystal | N/A |

| Melting Point | 169-171 °C | N/A |

| Purity | >98.0% (HPLC) | N/A |

Spectral Data:

| Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.71 (d, J = 7.9 Hz, 2H), 8.40-8.17 (m, 4H), 7.96 (s, 1H), 7.66-7.47 (m, 6H), 7.29-7.19 (m, 3H) | N/A |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164.8, 164.6, 164.4, 163.3, 138.0, 137.4, 133.6, 130.8, 129.3, 128.9, 128.6, 128.4, 127.2, 115.9, 109.8 | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a one-pot reaction involving the condensation of a ketone, an aldehyde, and an ammonium salt.

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

-

To a 10 mL oven-dried reaction vessel, add 1-(4-bromophenyl)ethan-1-one (39.8 mg, 0.2 mmol), benzaldehyde (61.2 μL, 0.6 mmol), and ammonium acetate (46.2 mg, 0.6 mmol).

-

Add sodium periodate (NaIO₄) (17.2 mg, 0.08 mmol) and dimethyl sulfoxide (DMSO) (7.1 μL, 0.1 mmol) to the reaction mixture.

-

Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., reflux) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate = 100:1) to afford the desired product.

-

The resulting product is a white solid with a yield of approximately 81%.

Potential Biological Activities and Applications in Drug Discovery

While direct biological studies on this compound are not extensively reported in the literature, the pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The biological potential of this specific compound can be inferred from the activities of its close structural analogs.

Anticancer Potential

The diphenylpyrimidine core is a common feature in molecules designed as anticancer agents. Studies on related 4-aryl-1,4-dihydropyridines have demonstrated cytotoxic effects against various cancer cell lines. For instance, a closely related compound, diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, has shown significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells.

Cytotoxicity of a Structurally Related 4-Bromophenyl Derivative:

| Compound | Cell Line | IC₅₀ (µM) |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast Cancer) | 5.7 |

This suggests that this compound could be a valuable starting point for the development of novel anticancer agents. The general workflow for evaluating the cytotoxic potential of such a compound is outlined below.

An In-depth Technical Guide to 4-(4-Bromophenyl)-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. The information is curated for professionals in research and drug development, with a focus on experimental data and methodologies.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₅BrN₂ | [2] |

| CAS Number | 58536-46-2 | [2] |

| Molecular Weight | 387.28 g/mol | [3] |

| Melting Point | 165.0 to 169.0 °C | [3] |

| Density (predicted) | 1.345 g/cm³ | [1] |

| pKa (predicted) | 0.41±0.30 | [4] |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Characterization

The synthesis of this compound can be achieved through the well-established condensation reaction of a chalcone with a nitrogen-containing reagent, typically benzamidine hydrochloride, in the presence of a base. This method is a common and effective route for the preparation of 2,4,6-triarylpyrimidines.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of 2,4,6-triarylpyrimidines.[5][6]

Materials:

-

1-(4-Bromophenyl)-3-phenylprop-2-en-1-one (4-Bromochalcone)

-

Benzamidine hydrochloride

-

Potassium hydroxide or Sodium hydroxide

-

Ethanol

Procedure:

-

Dissolve 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one (1 equivalent) in ethanol in a round-bottom flask.

-

Add benzamidine hydrochloride (1.2 equivalents) to the solution.

-

Slowly add a solution of potassium hydroxide or sodium hydroxide (2.5 equivalents) in ethanol to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

Synthetic workflow for this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra for this specific compound are not publicly available, expected chemical shifts can be predicted based on analogous structures.[2][3][7][8][9] Aromatic protons are expected to appear in the range of 7.0-8.5 ppm in the ¹H NMR spectrum. In the ¹³C NMR spectrum, signals for the aromatic carbons would be observed between 120 and 150 ppm, with the carbons of the pyrimidine ring appearing at the lower field end of this range.[8][10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for C=N stretching of the pyrimidine ring (around 1550-1600 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-H stretching and bending vibrations.[11]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (386/388 m/z, due to the presence of bromine isotopes).[12] Fragmentation patterns would likely involve the loss of phenyl and bromophenyl groups.[11]

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively attributed to this compound in the reviewed literature, the broader class of pyrimidine derivatives is of significant interest in medicinal chemistry.

Pyrimidine-containing compounds have been investigated for a wide range of biological activities, including:

-

Antimicrobial Activity: Various substituted pyrimidines have demonstrated antibacterial and antifungal properties.[13][14]

-

Anti-inflammatory and Analgesic Activity: Certain 2,4,6-trisubstituted pyrimidines have shown potent anti-inflammatory and analgesic effects in in-vivo studies.[6]

-

Anticancer Activity: The pyrimidine scaffold is a key component in many anticancer drugs. Bromine-containing organic compounds have also shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation.[4][15]

-

Enzyme Inhibition: Diphenylpyrimidine derivatives have been identified as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of Alzheimer's disease.[16]

Given these precedents, this compound represents a lead compound for further investigation into its potential therapeutic applications.

Potential biological activities of pyrimidine derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological potential of this compound, a series of in-vitro assays would be necessary.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability.

Procedure:

-

Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[12]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method assesses the antimicrobial activity of the compound.

Procedure:

-

Prepare agar plates inoculated with specific bacterial or fungal strains.

-

Create wells in the agar.

-

Add a solution of this compound at a known concentration to the wells.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around the wells to determine the antimicrobial activity.[13]

Workflow for an in-vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that warrant further investigation. While specific biological data is currently lacking, its structural similarity to other biologically active pyrimidine derivatives suggests its potential as a valuable scaffold for the development of new therapeutic agents. Further research is needed to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. compoundchem.com [compoundchem.com]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. benchchem.com [benchchem.com]

- 13. heteroletters.org [heteroletters.org]

- 14. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental data and methodologies.

Molecular Structure and Properties

This compound is a substituted pyrimidine with the chemical formula C₂₂H₁₅BrN₂.[1][2] It possesses a central pyrimidine ring substituted with two phenyl groups at positions 2 and 6, and a 4-bromophenyl group at position 4.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₅BrN₂ | [1][2] |

| Molecular Weight | 387.28 g/mol | [1] |

| CAS Number | 58536-46-2 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 166 °C | |

| SMILES | c1ccc(cc1)c2cc(nc(n2)c3ccccc3)c4ccc(Br)cc4 | [1] |

| InChI | InChI=1S/C22H15BrN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H | [1] |

Synthesis

The synthesis of this compound can be achieved through a one-pot condensation reaction involving a chalcone and an amidine derivative. This method is a common and efficient way to produce substituted pyrimidines.[3][4][5][6]

General Synthetic Workflow

The synthesis involves the reaction of a substituted chalcone, specifically (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, with benzamidine hydrochloride in the presence of a base.

Detailed Experimental Protocol

Materials:

-

4-Bromoacetophenone

-

Benzaldehyde

-

Benzamidine hydrochloride

-

Sodium hydroxide or Potassium hydroxide

-

Ethanol

-

Hydrochloric acid (for neutralization)

Step 1: Synthesis of the Chalcone Intermediate

-

Dissolve 4-bromoacetophenone and benzaldehyde in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the mixture with constant stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the precipitate, wash with water until neutral, and recrystallize from a suitable solvent like ethanol to obtain pure (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

Step 2: Synthesis of this compound

-

Dissolve the synthesized chalcone and benzamidine hydrochloride in ethanol.

-

Add a solution of sodium hydroxide or potassium hydroxide in ethanol to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent to yield pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets) in the range of δ 7.0-8.5 ppm. The integration would correspond to the 15 aromatic protons. |

| ¹³C NMR | Signals for aromatic carbons, with quaternary carbons appearing at lower field. The carbon attached to the bromine atom would be in the range of δ 120-130 ppm. The pyrimidine carbons would also have characteristic shifts. |

| IR (cm⁻¹) | Aromatic C-H stretching (~3050-3100), C=N and C=C stretching in the pyrimidine and phenyl rings (~1500-1600), and C-Br stretching (~500-600). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~386 and [M+2]⁺ at ~388 with approximately equal intensity, characteristic of a monobrominated compound. Fragment ions corresponding to the loss of bromine and phenyl groups. |

Potential Applications and Biological Activity

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][15][16][17][18][19][20][21][22][23] The presence of the bromophenyl group can further enhance these activities.

Potential Antimicrobial Activity

Substituted pyrimidines have shown significant activity against various bacterial and fungal strains.[3][6][9][19][20][24][25] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilicity and electronic properties conferred by the phenyl and bromophenyl substituents may play a crucial role in the antimicrobial efficacy of this compound.

Potential Anticancer Activity

Many pyrimidine-based compounds are utilized as anticancer agents.[15][16][17][18][22] Bromophenol derivatives have also been identified as potential anticancer agents, inducing apoptosis and cell cycle arrest in cancer cells.[16] Therefore, this compound represents a promising scaffold for the development of novel anticancer drugs. Further investigation into its cytotoxicity against various cancer cell lines is warranted.

Applications in Material Science

The extended aromatic system of this compound suggests potential applications in material science, particularly in the development of organic electronics and photoluminescent materials. The bromine atom provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex conjugated systems with tailored electronic and optical properties.[26]

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and material science. Its synthesis is accessible through established methods, and its structural features suggest a range of interesting biological activities and physical properties. This guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts. Detailed experimental characterization and biological evaluation are crucial next steps to fully unlock the potential of this versatile molecule.

References

- 1. wjarr.com [wjarr.com]

- 2. ijrpr.com [ijrpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. westmont.edu [westmont.edu]

- 9. rsc.org [rsc.org]

- 10. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of some synthetic Ru and Ir complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijcrt.org [ijcrt.org]

- 18. researchgate.net [researchgate.net]

- 19. growingscience.com [growingscience.com]

- 20. jchemrev.com [jchemrev.com]

- 21. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 22. nbinno.com [nbinno.com]

- 23. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 24. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Technical Guide: Spectral and Synthetic Profile of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectral and synthetic data for the chemical compound 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. This molecule, with the CAS Number 58536-46-2, is a substituted pyrimidine that can serve as a versatile building block in various chemical syntheses.[1][2][3][4][5] This document details its known spectral characteristics, including Nuclear Magnetic Resonance (NMR) data, and provides a detailed experimental protocol for its synthesis.

Spectral Data

The following tables summarize the available quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.71 | d | 7.9 | 2H | Aromatic Protons |

| 8.40-8.17 | m | - | 4H | Aromatic Protons |

| 7.96 | s | - | 1H | Aromatic Proton |

| 7.66-7.47 | m | - | 8H | Aromatic Protons |

Solvent: CDCl3 Frequency: 400 MHz

Table 2: 13C NMR Spectral Data

| Chemical Shift (δ) ppm |

| 164.8 |

| 164.4 |

| 163.3 |

| 137.9 |

| 137.2 |

| 136.9 |

| 135.8 |

| 130.8 |

| 130.7 |

| 129.0 |

| 128.9 |

| 128.5 (2C) |

| 127.2 |

| 109.8 |

Solvent: CDCl3 Frequency: 100 MHz

Mass Spectrometry

UV-Vis Spectroscopy

No experimental UV-Vis absorption data for this compound was found in the performed searches.

Experimental Protocols

Synthesis of this compound

The following protocol describes a one-pot synthesis of this compound.

Materials:

-

1-(4-bromophenyl)ethan-1-one

-

Benzaldehyde

-

Ammonium acetate

-

Sodium periodate (NaIO4)

-

Dimethyl sulfoxide (DMSO)

-

Chlorobenzene

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL oven-dried reaction vessel, add 1-(4-bromophenyl)ethan-1-one (39.8 mg, 0.2 mmol), benzaldehyde (61.2 μL, 0.6 mmol), ammonium acetate (46.2 mg, 0.6 mmol), NaIO4 (17.2 mg, 0.08 mmol), and DMSO (7.1 μL, 0.1 mmol).

-

Add 0.8 mL of chlorobenzene to the reaction vessel.

-

Purge the reaction vessel with oxygen three times.

-

Stir the reaction mixture at 130 °C for 10 hours.

-

After cooling to room temperature, remove the volatile components under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent.

-

The final product is obtained as a white solid with a yield of 81% (62.3 mg) and a melting point of 169-171 °C.

Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of the target compound.

Caption: Workflow for the synthesis of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols should be carried out by qualified professionals in a suitably equipped laboratory, adhering to all necessary safety precautions.

References

Unlocking the Potential of Light: A Technical Guide to the Photophysical Properties of Substituted Diphenylpyrimidines

For Researchers, Scientists, and Drug Development Professionals

Substituted diphenylpyrimidines are a class of organic molecules that have garnered significant interest in the scientific community, particularly in the fields of materials science and medicinal chemistry. Their unique photophysical properties, characterized by strong light absorption and emission, make them prime candidates for a wide range of applications, including as fluorescent probes for cellular imaging and as photosensitizers in photodynamic therapy (PDT). This technical guide provides an in-depth exploration of the core photophysical characteristics of these compounds, detailed experimental protocols for their evaluation, and an overview of their application in relevant biological pathways.

Core Photophysical Properties and Data

The photophysical behavior of substituted diphenylpyrimidines is intrinsically linked to their molecular structure. The pyrimidine core acts as an electron-withdrawing group, and when combined with electron-donating phenyl substituents, it creates a "push-pull" or donor-π-acceptor (D-π-A) system. This electronic arrangement is responsible for the intramolecular charge transfer (ICT) character of their excited states, which dictates their absorption and emission properties.[1]

The nature and position of substituents on the phenyl rings allow for the fine-tuning of these properties. Electron-donating groups generally lead to a bathochromic (red) shift in both absorption and emission spectra, while also influencing the fluorescence quantum yield and lifetime. The photophysical properties are also highly sensitive to the surrounding environment, particularly the polarity of the solvent.[2]

Below is a summary of key photophysical data for a selection of substituted diphenylpyrimidine derivatives, illustrating the impact of substitution and solvent polarity.

| Compound/Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| 2,4,6-Triphenylpyrimidine Derivatives | ||||||

| Unsubstituted | Toluene | 350 | 418 | 4900 | - | - |

| 4-(Dimethylamino)phenyl substituted | Toluene | 400 | 500 | 5000 | - | - |

| 4-(Diphenylamino)phenyl substituted | Toluene | 420 | 520 | 4600 | - | - |

| Donor-Acceptor Pyrimidine Dyes | ||||||

| 9-Phenyl-9H-carbazole-π-pyrimidine (3a) | Heptane | 364 | 415 | 3600 | 0.45 | - |

| Toluene | 366 | 430 | 4400 | 0.52 | - | |

| Chloroform | 368 | 455 | 5600 | 0.48 | - | |

| Dichloromethane | 367 | 465 | 6300 | 0.35 | - | |

| Acetone | 364 | 495 | 7800 | 0.08 | - | |

| DMSO | 367 | 510 | 8500 | 0.04 | - | |

| DPP-BisTPA (Photosensitizer) | Dichloromethane | 488, 680 | 720 | - | 0.04 | - |

Note: This table is a compilation of data from multiple sources. The absence of a value indicates that it was not reported in the cited literature. The specific structures of the compounds can be found in the corresponding references.

Experimental Protocols

Accurate characterization of the photophysical properties of substituted diphenylpyrimidines is crucial for their development and application. The following are detailed protocols for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Materials and Equipment:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent

-

Micropipettes

-

Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow them to warm up for at least 20 minutes to ensure stable output.

-

Sample Preparation:

-

Prepare a stock solution of the diphenylpyrimidine derivative in the chosen spectroscopic grade solvent.

-

Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the range of 0.1 to 1.0 at the absorption maximum to ensure linearity.

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent.

-

Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.

-

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the sample holder.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

If the molar extinction coefficient (ε) is required, plot absorbance versus concentration and determine the slope of the line (according to the Beer-Lambert law, A = εcl).

-

Fluorescence Spectroscopy and Quantum Yield Determination (Relative Method)

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φ_f) is a measure of the efficiency of this emission process.

Materials and Equipment:

-

Spectrofluorometer with a monochromatic excitation source and an emission detector

-

Quartz fluorescence cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)[6][7]

-

Spectroscopic grade solvent

-

Micropipettes

-

Prepare Solutions:

-

Prepare a series of dilute solutions of both the sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Measure Absorbance:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Measure Fluorescence Emission:

-

Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution of the sample and the standard, ensuring the entire emission band is captured.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

-

Determine the gradient (slope) of the straight line for both the sample (Grad_s) and the standard (Grad_r).

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

where Φ_r is the quantum yield of the standard, and n_s and n_r are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state.

Materials and Equipment:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube - PMT), and timing electronics.

-

Instrument Setup:

-

Set up the TCSPC system with the appropriate pulsed light source for exciting the sample.

-

Select an emission wavelength using a monochromator or filter.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample to avoid concentration-dependent effects.

-

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first emitted photon.

-

This process is repeated thousands or millions of times to build up a histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting histogram represents the fluorescence decay curve.

-

Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s). For a simple single-exponential decay, the equation is:

I(t) = I₀ * exp(-t/τ_f)

where I(t) is the intensity at time t, I₀ is the initial intensity, and τ_f is the fluorescence lifetime.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of the photophysical properties of substituted diphenylpyrimidines.

Signaling Pathways

1. Photodynamic Therapy (PDT) Induced Apoptosis

Diphenylpyrimidine derivatives can act as photosensitizers in PDT. Upon light activation, they generate reactive oxygen species (ROS), which can induce cancer cell death through apoptosis.[7][11] The following diagram illustrates a simplified signaling pathway for ROS-induced apoptosis.

2. Fluorescent Probe for Ion Sensing

Diphenylpyrimidine-based fluorescent probes can be designed to detect specific ions. The binding of an ion to a receptor on the probe can modulate the intramolecular charge transfer (ICT) process, leading to a change in fluorescence.[10][12][13]

Conclusion

Substituted diphenylpyrimidines represent a versatile class of molecules with tunable photophysical properties. Their strong absorption and emission characteristics, coupled with their sensitivity to the molecular environment, make them highly valuable for a range of applications, from advanced materials to biomedical diagnostics and therapeutics. A thorough understanding and precise measurement of their photophysical parameters are essential for harnessing their full potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working with these promising compounds.

References

- 1. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Two Novel Fluorescent Probes as Systematic Sensors for Multiple Metal Ions: Focus on Detection of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mitochondrial ROS and the Effectors of the Intrinsic Apoptotic Pathway in Aging Cells: The Discerning Killers! [frontiersin.org]

- 9. cancertargetedtechnology.com [cancertargetedtechnology.com]

- 10. [Development of Fluorescence Sensing Mechanism for Cell Functional Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ionoptix.com [ionoptix.com]

Unveiling the Electronic Landscape of Brominated Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electronic properties of brominated pyrimidine derivatives, a class of compounds with significant potential in materials science and drug discovery. The introduction of bromine atoms onto the pyrimidine scaffold profoundly influences its electronic structure, impacting properties such as conductivity, light absorption, and biological activity. This document provides a consolidated resource of quantitative data, detailed experimental and computational methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Quantitative Electronic Properties

The electronic characteristics of brominated pyrimidine derivatives are summarized below. These tables provide a comparative overview of key parameters obtained from both experimental measurements and theoretical calculations.

Table 1: Theoretical Electronic Properties of Brominated Pyrimidines

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) |

| 2-Bromopyrimidine | OVGF | - | - | - | 9.911[1] |

| 5-Bromopyrimidine | OVGF | - | - | - | 9.865[1] |

| Pyrimidine-(thiophen)n | DFT/B3LYP/6-31G(d,p) | Various | Various | Various | - |

| Pyrimidine-(pyrrol)n | DFT/B3LYP/6-31G(d,p) | Various | Various | Various | - |

| Substituted Pyrano[2,3-d]pyrimidines with Bromine | DFT/B3LYP/6-31G(d,p) | -6.31 to -6.45 | -2.45 to -2.62 | 3.70 to 3.99 | - |

Note: HOMO, LUMO, and Energy Gap values for pyrimidine-thiophene and pyrimidine-pyrrole oligomers vary with the number of heterocyclic units. For detailed data, refer to the original research.

Table 2: Experimental Spectroscopic Data for Brominated Pyrimidines

| Compound | Technique | Absorption Bands (eV) | Key Transitions |

| 2-Bromopyrimidine | VUV Photoabsorption | 3.7-4.6, 4.6-5.7, 5.7-6.7, 6.7-8.2, 8.2-10.8[2][3] | π* ← π, transitions involving N and Br lone pairs, σBr orbital, and Rydberg states[2][3][4] |

| 5-Bromopyrimidine | VUV Photoabsorption | 3.7-4.6, 4.6-5.7, 5.7-6.7, 6.7-8.2, 8.2-10.8[2][3] | π ← π, transitions involving N and Br lone pairs, σ*Br orbital, and Rydberg states[2][3][4] |

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one | UV-Vis Spectroscopy | λmax = 275 nm | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. This section outlines standard protocols for key experiments used to characterize the electronic properties of brominated pyrimidine derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique to probe the electronic transitions in a molecule.

Objective: To determine the absorption maxima (λmax) of a brominated pyrimidine derivative, which corresponds to electronic transitions between molecular orbitals.

Materials and Equipment:

-

Dual beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., methanol, acetonitrile, dichloromethane)

-

The brominated pyrimidine derivative of interest

Procedure:

-

Preparation of Stock Solution: Accurately weigh a precise amount of the brominated pyrimidine derivative (e.g., 10 mg) and dissolve it in a suitable spectroscopic grade solvent in a volumetric flask (e.g., 100 mL) to obtain a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (typically in the µg/mL range).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample analysis. Place it in the reference beam path of the spectrophotometer and record a baseline correction.

-

Sample Measurement: Rinse a quartz cuvette with the sample solution and then fill it. Place the cuvette in the sample beam path and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax). The Beer-Lambert law (A = εbc) can be used to determine the molar absorptivity (ε) if the concentration (c) and path length (b) are known.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of a compound, providing information about the HOMO and LUMO energy levels.

Objective: To determine the oxidation and reduction potentials of a brominated pyrimidine derivative.

Materials and Equipment:

-

Potentiostat with a three-electrode cell setup

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Electrochemical cell

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

-

Anhydrous organic solvent (e.g., acetonitrile, dichloromethane, DMF)[5]

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)[5][6]

-

The brominated pyrimidine derivative of interest

-

Ferrocene (as an internal standard)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by sonication in ethanol and deionized water to ensure a clean and smooth surface.

-

Solution Preparation: Prepare a solution of the brominated pyrimidine derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

-

Electrochemical Measurement: Assemble the three-electrode cell and connect it to the potentiostat. Apply a potential sweep, starting from a potential where no reaction occurs, scanning to a potential where oxidation or reduction takes place, and then reversing the scan direction. The scan rate can be varied (e.g., 50-200 mV/s).

-

Internal Standard Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and can be used to reference the measured potentials.

-

Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the cyclic voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using empirical equations, often referenced to the Fc/Fc+ couple. For example:

-

HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

-

Computational Methodology

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules.

Objective: To calculate the HOMO and LUMO energies, energy gap, and other electronic properties of brominated pyrimidine derivatives.

Software:

-

Gaussian, ORCA, GAMESS, or other quantum chemistry software packages.[7]

General Protocol:

-

Molecular Geometry Optimization:

-

Construct the 3D structure of the brominated pyrimidine derivative.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable method is the B3LYP hybrid functional with a Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy.[8] The choice of functional and basis set can significantly impact the results.[9]

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies.

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are directly obtained from the output of this calculation.

-

The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

-

-

Solvation Effects (Optional but Recommended):

-

To model the properties in a specific solvent, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be included in the geometry optimization and single-point energy calculations.

-

-

Data Analysis:

-

Extract the HOMO and LUMO energies and calculate the energy gap. These values provide insights into the molecule's electronic behavior, such as its electron-donating and accepting capabilities and its kinetic stability.

-

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex relationships and processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to brominated pyrimidine derivatives.

Signaling Pathways

Certain brominated pyrimidine derivatives have been investigated as inhibitors of specific signaling pathways implicated in diseases like cancer and osteoporosis.

Caption: Bcr-Abl signaling pathway and its inhibition.

Caption: BMP2/SMAD1 signaling pathway in osteogenesis.

Experimental Workflows

The synthesis and characterization of novel brominated pyrimidine derivatives follow a general experimental workflow.

Caption: General workflow for synthesis and characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Calculation of DFT molecular properties using the q-Integral method [ideas.repec.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core principles and experimental methodologies for determining the solubility and stability of the novel heterocyclic compound, 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines standardized protocols derived from established practices for similar poorly soluble small molecules and pyrimidine derivatives. It is intended to serve as a foundational resource for researchers initiating physicochemical characterization and preclinical development of this and related compounds. This guide includes detailed experimental protocols for solubility and stability assessment, hypothetical data presented in a structured format, and visualizations of experimental workflows and a potential biological signaling pathway.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound this compound, with the chemical formula C₂₂H₁₅BrN₂, is a member of this important class of molecules.[3] A thorough understanding of its solubility and stability is critical for its advancement as a potential drug candidate, as these properties significantly impact bioavailability, formulation development, and shelf-life.[4]

This guide will detail the necessary experimental procedures to characterize the solubility and stability profile of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]

Physicochemical Properties (Predicted)

| Property | Predicted Value | Method |

| Molecular Weight | 387.28 g/mol | Calculation |

| LogP | 5.9 - 6.5 | ALOGPS, XLogP3 |

| pKa (most basic) | 1.0 - 2.0 | ACD/Labs, ChemAxon |

| Aqueous Solubility | < 1 µg/mL | ALOGPS, ESOL |

Note: These values are predictions and must be confirmed by experimental determination.

Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its absorption and distribution in biological systems. For poorly soluble compounds like this compound, precise and accurate measurement of solubility is essential.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

HPLC-grade water, acetonitrile, and methanol

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of each test medium (e.g., PBS, SGF, SIF). A visual excess of solid should remain.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

The determined concentration represents the thermodynamic solubility.

Data Presentation: Hypothetical Solubility Data

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| PBS | 7.4 | 25 | 0.58 | 1.50 |

| SGF | 1.2 | 37 | 0.23 | 0.60 |

| SIF | 6.8 | 37 | 0.49 | 1.27 |

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][8]

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) studies are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[9][10]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC-grade water and organic solvents

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-MS system

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period. At various time points, withdraw samples, neutralize with NaOH, and analyze by HPLC.

-

Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Heat the solution as in acid hydrolysis. At various time points, withdraw samples, neutralize with HCl, and analyze.

-

Oxidative Degradation: Dissolve the compound and add 3% H₂O₂. Store at room temperature for a defined period. Analyze samples at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven for a defined period. Dissolve and analyze samples at various time points.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] Analyze the samples and compare them to a dark control.

Analysis:

-

Use a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterize the major degradation products using HPLC-MS to obtain their mass-to-charge ratios and fragmentation patterns.

Data Presentation: Hypothetical Stability Data (Forced Degradation)

| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradants (m/z) |

| 0.1 N HCl, 60°C | 24 h | 92.5 | 403.1, 287.2 |

| 0.1 N NaOH, 60°C | 24 h | 88.1 | 403.1, 305.0 |

| 3% H₂O₂, RT | 48 h | 95.3 | 403.1 (M+16) |

| Dry Heat, 80°C | 7 days | 98.7 | Not Detected |

| Photostability | ICH Q1B | 96.2 | Minor peaks |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.

Caption: Physicochemical characterization workflow.

Potential Signaling Pathway

Diphenylpyrimidine derivatives have been investigated as inhibitors of various kinases and other enzymes. For instance, some derivatives act as dual inhibitors of Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR).[11] The diagram below illustrates a simplified representation of these signaling pathways, which are often implicated in cancer cell proliferation and survival.

Caption: Potential inhibition of EGFR and FAK signaling.

Conclusion

This technical guide has outlined the essential experimental protocols and data interpretation frameworks for assessing the solubility and stability of this compound. While specific experimental data for this compound is pending, the methodologies described herein provide a robust starting point for its comprehensive physicochemical characterization. The successful execution of these studies will be instrumental in determining the feasibility of this compound for further drug development and for designing appropriate formulation strategies. The exploration of its biological activity, potentially as a kinase inhibitor, warrants further investigation based on the activity of structurally related compounds.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS:58536-46-2 | this compound » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]

- 4. benchchem.com [benchchem.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. snscourseware.org [snscourseware.org]

- 7. scispace.com [scispace.com]

- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. Design and synthesis of diphenylpyrimidine derivatives (DPPYs) as potential dual EGFR T790M and FAK inhibitors against a diverse range of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and potential biological significance of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. While the specific crystal structure for this exact compound is not publicly available, this guide presents detailed crystallographic data for the closely related analogue, 4-(4-Bromophenyl)-2,6-diphenylpyridine, to serve as a valuable reference. This document outlines generalized experimental protocols for synthesis and single-crystal X-ray diffraction applicable to this class of compounds and explores the broad spectrum of biological activities associated with the pyrimidine scaffold.

Introduction to Substituted Pyrimidines

The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the core of nucleobases and numerous therapeutic agents.[1][2] Substituted pyrimidines are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. Consequently, they exhibit diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] The introduction of a bromophenyl substituent offers a strategic handle for further chemical modification, making this compound a compound of interest for developing novel therapeutics.

Crystallographic Analysis (Representative Data)

As a proxy for the title compound, the crystallographic data for 4-(4-Bromophenyl)-2,6-diphenylpyridine is presented below. This data provides insight into the likely molecular geometry and crystal packing of the pyrimidine analogue.

Quantitative Data Summary

The following tables summarize the key crystallographic data and refinement details for the representative pyridine analogue.[6][7]

Table 1: Crystal Data and Structure Refinement for 4-(4-Bromophenyl)-2,6-diphenylpyridine. [6][7]

| Parameter | Value |

| Empirical Formula | C₂₃H₁₆BrN |

| Formula Weight | 386.28 |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.9837 (4) Å |

| b | 21.5202 (10) Å |

| c | 9.6108 (4) Å |

| β | 105.5940 (10)° |

| Volume | 1789.67 (14) ų |

| Z | 4 |

| Data Collection | |

| Diffractometer | Bruker SMART CCD area-detector |

| Reflections Collected | 13423 |

| Independent Reflections | 4325 [R(int) = 0.027] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Params | 4325 / 0 / 226 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.105 |

| R indices (all data) | R₁ = 0.071, wR₂ = 0.121 |

Table 2: Selected Dihedral Angles for 4-(4-Bromophenyl)-2,6-diphenylpyridine. [6][7]

| Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| Pyridine Ring | Phenyl Ring (at C2) | 19.56 (13) |

| Pyridine Ring | Phenyl Ring (at C6) | 27.54 (13) |

| Pyridine Ring | 4-Bromophenyl Ring (at C4) | 30.51 (13) |

In the structure of the pyridine analogue, the three phenyl rings are twisted with respect to the central pyridine ring.[6] This non-planar conformation is a common feature in such multi-ring systems.

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route to the title compound involves a one-pot cyclocondensation reaction. This method is analogous to established procedures for creating substituted pyrimidines.

Protocol:

-

Reaction Setup: To a solution of 4-bromobenzaldehyde (1 mmol) and benzamidine hydrochloride (2 mmol) in a suitable solvent such as ethanol or dimethylformamide, add a catalytic amount of a base (e.g., potassium carbonate or sodium hydroxide).

-

Chalcone Formation: To this mixture, add acetophenone (1 mmol).

-

Cyclization: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for obtaining and analyzing the crystal structure of a pyrimidine derivative.[8][9][10]

Protocol:

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane).[7] The crystals should be transparent and free of visible defects.

-

Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer equipped with a CCD area detector.[6] Collect diffraction data at a controlled temperature (e.g., 293 K or 100 K) using Mo Kα radiation (λ = 0.71073 Å).[6][11]

-

Data Reduction: Process the collected diffraction images to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. An absorption correction (e.g., multi-scan) should be applied.[6]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model by full-matrix least-squares on F².[6] Locate hydrogen atoms in the difference Fourier map or place them at calculated positions.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively reported, the pyrimidine core is associated with a wide range of pharmacological activities. It is plausible that this compound could exhibit one or more of the following properties.

Potential Activities:

-

Anticancer: Many substituted pyrimidines act as kinase inhibitors, interfering with signaling pathways that control cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[1]

-

Antimicrobial: The pyrimidine scaffold is present in various antibacterial and antifungal agents.[2][5]

-

Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or cytokine production.[3]

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. This technical guide provides foundational information, including representative crystallographic data, detailed experimental protocols for its synthesis and structural analysis, and an overview of its potential biological activities. The insights and methodologies presented here are intended to support researchers and scientists in the development of novel pyrimidine-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. elar.urfu.ru [elar.urfu.ru]

An In-depth Technical Guide to Pyrimidine-Based Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a foundational heterocyclic aromatic organic compound, is of paramount importance in the fields of medicinal chemistry and drug development.[1][2] Its core structure, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a key building block in a vast number of biologically active molecules.[1][3] Pyrimidine derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (vitamin B1), and a wide array of synthetic therapeutic agents.[3][4] The versatility of the pyrimidine scaffold has led to the development of drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] This technical guide provides a comprehensive overview of pyrimidine-based organic compounds, focusing on their synthesis, physicochemical properties, biological activities, and their role in modulating key signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field.

Core Structure and Physicochemical Properties

The parent pyrimidine molecule is a colorless crystalline solid with the chemical formula C₄H₄N₂.[4] The presence of the two electronegative nitrogen atoms in the aromatic ring significantly influences its chemical properties, making it a π-deficient system.[5] This π-deficiency facilitates nucleophilic substitution reactions and influences the basicity of the molecule.[5] The physicochemical properties of pyrimidine and its derivatives are critical for their pharmacokinetic and pharmacodynamic profiles. Key properties such as lipophilicity (LogP), aqueous solubility, and the acid dissociation constant (pKa) are crucial determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.[6]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of the parent pyrimidine molecule and a selection of pyrimidine-based drugs.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₂ | [4] |

| Molar Mass | 80.088 g/mol | [4] |

| Appearance | Colorless crystalline solid | [4] |

| Melting Point | 20-22 °C | [4] |

| Boiling Point | 123-124 °C | [4] |

| Density | 1.016 g/cm³ | [7] |

| pKa (monoprotonated) | 1.3 | [4] |

| pKa (diprotonated) | -6.9 | [4] |

| Physicochemical Properties of Pyrimidine |

| Drug Name | Molecular Formula | Molar Mass ( g/mol ) | LogP | Aqueous Solubility (mg/mL) | pKa |

| Fluorouracil | C₄H₃FN₂O₂ | 130.08 | -0.89 | 12.0 | 8.0, 13.0 |

| Imatinib | C₂₉H₃₁N₇O | 493.60 | 4.5 | 0.001 | 1.5, 8.1 |

| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90 | 3.2 | 0.006 | 5.4, 7.2 |

| Rosuvastatin | C₂₂H₂₈FN₃O₆S | 481.54 | 1.4 | 0.1 | 4.6 |

| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32 | 0.91 | 0.4 | 7.12 |

| Physicochemical Properties of Selected Pyrimidine-Based Drugs |

Synthesis of Pyrimidine-Based Compounds

The synthesis of pyrimidine derivatives can be achieved through various methods, with the choice of method depending on the desired substitution pattern. Classical methods often involve the condensation of 1,3-dicarbonyl compounds with amidines (Pinner synthesis) or the three-component Biginelli reaction.[5][8]

Experimental Protocols

This protocol describes the synthesis of a pyrimidine derivative via the condensation of a 1,3-dicarbonyl compound with an amidine.[8]

Materials:

-

1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

-

Amidine hydrochloride (e.g., acetamidine hydrochloride) (1.2 eq)

-

Sodium ethoxide (1.2 eq)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

-

Add the amidine hydrochloride and sodium ethoxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2,4-disubstituted pyrimidine.

This one-pot, three-component reaction is a widely used method for the synthesis of dihydropyrimidinones.[8]

Materials:

-

Aldehyde (e.g., benzaldehyde) (1.0 eq)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Urea (1.5 eq)

-

Catalyst (e.g., p-toluenesulfonic acid) (0.3 eq)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and catalyst in ethanol.

-

Reflux the mixture for the time specified in the relevant literature (typically 4-24 hours), monitoring the reaction by TLC.

-

After cooling to room temperature, the product often precipitates from the solution.

-

Collect the solid product by filtration.

-

Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Biological Activities and Therapeutic Applications

Pyrimidine derivatives exhibit a remarkable range of biological activities, making them privileged scaffolds in drug discovery.[4] Their ability to mimic the endogenous pyrimidine nucleobases allows them to interact with a variety of biological targets, including enzymes and receptors.

Anticancer Activity

Many pyrimidine-based compounds have been developed as potent anticancer agents. They often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and dihydrofolate reductase.[9] The table below summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrimidine derivatives against various cancer cell lines.

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Gefitinib | A549 (Lung) | 0.015 - 0.04 | [9] |

| MCF-7 (Breast) | > 10 | [9] | |

| Erlotinib | HCT-116 (Colon) | 1.14 | [10] |

| PC-3 (Prostate) | 66.6 | [9] | |

| Pyrazolo[3,4-d]pyrimidine Deriv. | LoVo (Colon) | 0.08 - 15.4 | |

| Thiazolo[4,5-d]pyrimidine Deriv. | A375 (Melanoma) | 0.02 - 1.5 | |

| Indolyl-Pyrimidine Hybrid (4g) | MCF-7 (Breast) | 5.1 | [11] |

| HepG2 (Liver) | 5.02 | [11] | |

| HCT-116 (Colon) | 6.6 | [11] | |

| In Vitro Anticancer Activity of Selected Pyrimidine Derivatives |

Antimicrobial Activity

The pyrimidine nucleus is also a key component of several antimicrobial agents. These compounds can interfere with essential microbial processes, such as folic acid synthesis or cell wall formation.[4]

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

-

Test compound (e.g., a pyrimidine derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to the appropriate concentration.

-

Inoculate each well (except for a sterility control well) with the bacterial suspension.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathways and Experimental Workflows

Pyrimidine-based compounds often exert their therapeutic effects by modulating specific signaling pathways that are dysregulated in disease states. Understanding these pathways is crucial for rational drug design and development.

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that provides the building blocks for DNA and RNA synthesis. This pathway is often upregulated in rapidly proliferating cells, such as cancer cells, making it an attractive target for anticancer drug development.

De novo pyrimidine biosynthesis pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Pyrimidine-based tyrosine kinase inhibitors, such as gefitinib and erlotinib, are designed to block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.

EGFR signaling pathway and its inhibition.

Experimental Workflow for Drug Discovery

The development of new pyrimidine-based drugs follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Small molecule drug discovery workflow.

Conclusion

Pyrimidine-based organic compounds represent a cornerstone of modern medicinal chemistry. Their inherent structural features and synthetic accessibility have enabled the development of a multitude of therapeutic agents that target a wide range of diseases. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their interactions with biological targets and signaling pathways, will undoubtedly lead to the discovery of new and more effective pyrimidine-based drugs. This guide provides a foundational resource for researchers dedicated to advancing this critical area of drug development.

References

- 1. scribd.com [scribd.com]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. medcraveonline.com [medcraveonline.com]